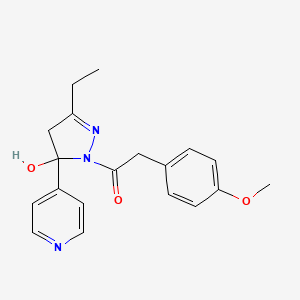
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the pyrazole ring.
Functional group modifications: Hydroxylation, alkylation, and methoxylation reactions can be used to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, KMnO4.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features might make it useful in the design of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethan-1-one: Similar structure but lacks the methoxy group.
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-hydroxyphenyl)ethan-1-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the pyridine and methoxyphenyl groups in 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one might confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C19H21N3O3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-3-16-13-19(24,15-8-10-20-11-9-15)22(21-16)18(23)12-14-4-6-17(25-2)7-5-14/h4-11,24H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
ZMUIVXQCINLFAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


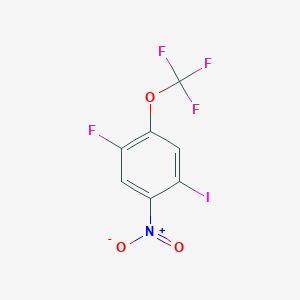

![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
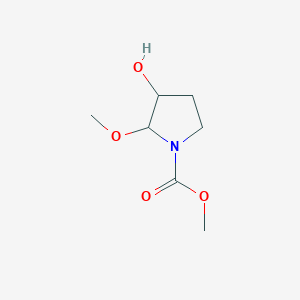
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)



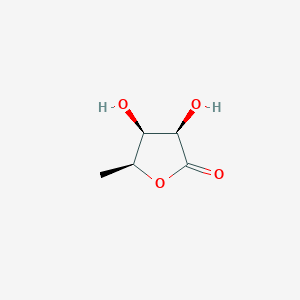
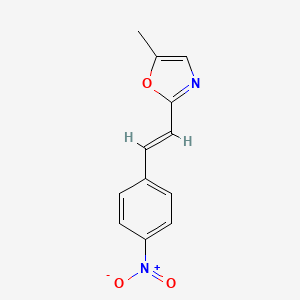
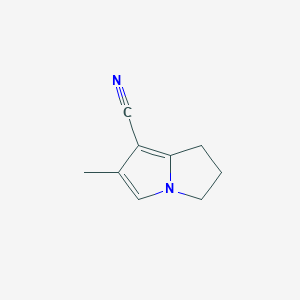
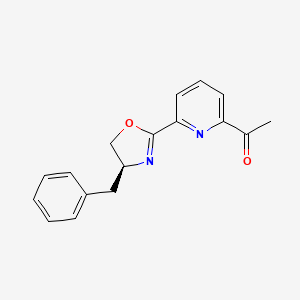
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

